Tetrahydro-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione
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Overview
Description
Tetrahydro-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in pharmaceuticals and agrochemicals. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-diketones with hydrazines, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of environmentally friendly solvents and catalysts is also a key consideration in industrial production to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological activities and applications .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of Tetrahydro-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tetrahydro-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione include:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure and have been studied for their biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds also contain a pyrazole ring and have applications in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific ring structure and the presence of the dione functional group. This structure imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
61892-79-3 |
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Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
1,2,6,7-tetrahydropyrazolo[1,2-a]pyrazole-3,5-dione |
InChI |
InChI=1S/C6H8N2O2/c9-5-1-3-7-4-2-6(10)8(5)7/h1-4H2 |
InChI Key |
MIKQGVZYIUNHMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC(=O)N2C1=O |
Origin of Product |
United States |
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